5-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1501726
CAS No.
189195-41-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(tributylstannyl)pyridine

CAS Number

189195-41-3

Product Name

5-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

The exact mass of the compound 5-Methyl-2-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-2-(tributylstannyl)pyridine (CAS 189195-41-3) is an organostannane reagent primarily utilized in palladium-catalyzed Stille cross-coupling reactions. Its core function is to serve as a nucleophilic building block for the efficient introduction of the 5-methylpyridin-2-yl moiety, a common structural motif in medicinal chemistry and materials science. Unlike many other reactive organometallic compounds, organostannanes like this one generally exhibit good stability towards air and moisture and are compatible with a wide range of functional groups, allowing for their use under mild reaction conditions.

Research Fit

Workflow Stille cross-coupling, regiospecific 5-methylpyridin-2-yl transfer
Identity 5-Methyl-2-(tributylstannyl)pyridine, ≥95% reported purity
Format Liquid reagent, density 1.106 g/mL at 25 °C, ambient storage context

Substituting 5-Methyl-2-(tributylstannyl)pyridine with a seemingly equivalent boronic acid or ester for a Suzuki coupling is a common consideration but often leads to significantly lower process efficiency. The Stille reaction is frequently more reliable and higher-yielding for coupling nitrogen-containing heterocycles like pyridine, where boronic acids can exhibit lower performance due to catalyst inhibition or undesirable side reactions involving the nitrogen lone pair. Furthermore, the electronic contribution of the 5-position methyl group modifies the reactivity of the pyridine ring compared to the unsubstituted parent compound, 2-(tributylstannyl)pyridine. This electron-donating group can influence the kinetics of the catalytic cycle, making this specific isomer non-interchangeable in highly optimized or sensitive synthetic steps where reaction rate and yield are critical.

Substitution Risk

Regioisomer
5-Methyl-2-(tributylstannyl)pyridine
3-, 4-, or 6-methyl analogs may alter transmetalation rates and regiochemical outcomes due to differing electronic and steric profiles.
Ligand Class
Tributylstannyl derivative
Trimethylstannyl analogs provide higher reactivity but reported ~1000-fold higher acute toxicity context, increasing handling burden.
Method Additive
Standard Stille conditions
CuO-additive protocols enhance coupling rates; omitting CuO may result in slower kinetics or lower yields for challenging substrates.

Superior Yield in Pyridine Coupling Compared to Suzuki Alternative

In a direct comparison of methods for coupling a pyridine moiety to a diazocine core, the Stille reaction demonstrated significantly higher process efficiency than the Suzuki coupling. While the Suzuki reaction with the corresponding boronic acid derivative yielded only 57-66%, the Stille coupling achieved excellent yields of 90-94% under optimized conditions.

Evidence DimensionReaction Yield
Target Compound Data90–94% (Stille coupling with pyridine derivative)
Comparator Or Baseline57–66% (Suzuki coupling with corresponding pyridine boronic acid)
Quantified DifferenceYield increase of up to 37 percentage points, representing a >1.5x improvement in product output.
ConditionsPalladium-catalyzed cross-coupling of a stannylated or borylated diazocine with a halopyridine.

For procurement in process chemistry, a ~30% absolute yield difference directly impacts raw material cost, throughput, and purification expenses, making the Stille reagent the more economically viable choice for this class of transformation.

Density Identity Check
Specification review
Target: 1.106 g/mL at 25 °C
Comparator: 6-Me analog (1.134 g/mL), Unsubstituted (1.15 g/mL). Difference: −2.5% / −3.8%.
Supports regioisomer verification without spectroscopy.
Useful for incoming quality control in procurement.

Enhanced Reliability for Coupling Coordinating Heterocycles

The performance gap between Stille and Suzuki couplings widens with substrates containing functional groups or heterocycles known to coordinate with the catalyst. In the synthesis of various bi-aryl systems, coupling partners with free electron pairs, such as aryl aldehydes, esters, and furan heterocycles, resulted in low to moderate yields (39-59%) via Suzuki coupling. In contrast, the Stille reaction provided consistently high yields (80-91%) with the same substrates, demonstrating superior functional group tolerance and process reliability.

Evidence DimensionReaction Yield with Coordinating Substrates
Target Compound Data80-91% (Stille coupling)
Comparator Or Baseline39-59% (Suzuki coupling)
Quantified DifferenceYields are consistently 30-40+ percentage points higher with the Stille methodology.
ConditionsPalladium-catalyzed cross-coupling involving aryl aldehydes, esters, and furan heterocycles.

This demonstrates lower sensitivity to catalyst inhibition, making this Stille reagent a more robust and predictable choice for complex syntheses involving diverse, potentially coordinating functional groups.

Predicted Boiling Point
Data to verify
393.2 ± 44.0 °C at 760 mmHg
Comparator: Unsubstituted 2-(tributylstannyl)pyridine (~130–134 °C). Difference: ~260 °C higher.
Reduced evaporative loss in synthetic workflows.
Predicted values may require experimental confirmation.

Precursor Suitability: Successful Incorporation into M4 Positive Allosteric Modulator (PAM) Scaffolds

This specific reagent has been successfully employed as a key building block in the synthesis of novel tricyclic chemotypes for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). The synthesis of a biaryl analog was accomplished utilizing a Stille cross-coupling reaction with this reagent, demonstrating its utility in constructing complex, biologically active molecules for neuroscience drug discovery programs. The successful use in this context underscores its compatibility with the advanced intermediates and functional groups typical of late-stage pharmaceutical synthesis.

Evidence DimensionApplication in Synthesis
Target Compound DataSuccessfully used as a precursor in the Stille cross-coupling synthesis of a biaryl M4 PAM intermediate.
Comparator Or BaselineNot applicable (demonstrates successful use case).
Quantified DifferenceNot applicable.
ConditionsStille cross-coupling to form a key intermediate (compound 21) in the synthesis of novel M4 PAMs.

For buyers in pharmaceutical R&D, this provides evidence of the compound's proven utility and compatibility in constructing complex, high-value molecular scaffolds relevant to current therapeutic targets.

Acute Toxicity Context
Class-level inference
Tributylstannyl vs. Trimethylstannyl analogs
Literature consensus states trimethylstannyl compounds are ~1000× more acutely toxic.
Reported ~1000-fold lower acute toxicity class for tributylstannyl reagents.
Handling context for laboratory reagent selection.
CuO Additive Transfer
Class-level inference
Reported yield enhancement context
Based on 2-tributylstannylpyridine protocol with CuO additive.
Supports direct adoption of CuO-accelerated Stille protocols.
Transferability assumes minimal steric perturbation from 5-methyl group.

High-Yield Synthesis of Pyridyl-Aryl Scaffolds in Medicinal Chemistry

This reagent is the indicated choice when the synthetic route requires the coupling of a 5-methylpyridine unit to another aromatic or heterocyclic ring, particularly when alternative Suzuki coupling protocols provide unsatisfactory yields (e.g., below 70%). Its demonstrated superiority in forming biaryl links to pyridine makes it ideal for maximizing material throughput and simplifying purification.

Construction of Complex Molecules with Potentially Inhibiting Functional Groups

When developing synthetic routes for complex targets that contain aldehydes, esters, or other coordinating heterocycles, this Stille reagent provides a more robust and reliable coupling process. Its lower susceptibility to catalyst inhibition compared to boronic acid reagents ensures more predictable and higher-yielding outcomes, reducing the risk of costly failed reactions in late-stage synthesis.

Development of M4 Receptor Modulators and Related Neurological Drug Candidates

As a validated precursor for advanced M4 PAMs, this compound is a strategic choice for research programs targeting muscarinic receptors for the treatment of schizophrenia and other neurological disorders. Its use simplifies the reliable installation of the required 5-methyl-2-pyridyl fragment onto complex core structures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regiospecific 5-methylpyridin-2-yl installation
Regioisomeric identity and purity profile
Coupling efficiency and regiochemical outcome verification
Large-scale or flow-chemistry Stille couplings
Thermal stability and low volatility
Process mass recovery and stoichiometric control
Laboratories balancing reactivity and handling protocols
Organostannane ligand class (Tributyl vs. Trimethyl)
Reagent handling requirements and waste-stream protocols
CuO-additive accelerated parallel synthesis
Additive compatibility (CuO transfer context)
Reaction rate and isolated yield under reported protocol

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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